

Application Notes: 2'-amino-ATP for Studying ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-NH2-ATP

Cat. No.: B1384727

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency in cells, fueling a vast array of enzymatic reactions essential for life.^{[1][2]} ATP-dependent enzymes, such as kinases, ligases, and helicases, are central to cellular processes like signal transduction, DNA replication and repair, and metabolism.^{[1][3][4]} Consequently, these enzymes are critical targets for drug discovery and development.^{[5][6]}

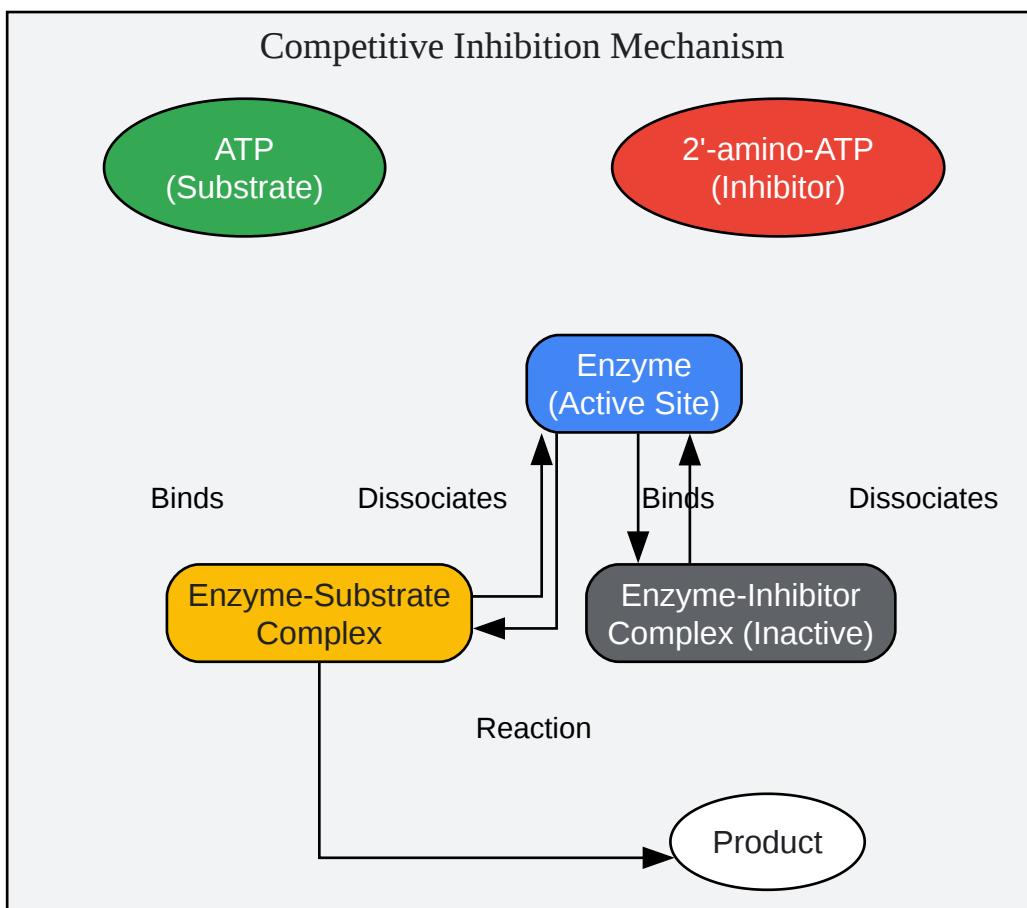
The study of ATP-dependent enzymes often requires tools that can probe their structure, function, and mechanism of action. ATP analogs, which are molecules that mimic the structure of ATP, are invaluable for these investigations.^[1] 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a versatile ATP analog that serves as a valuable tool for researchers. It can act as a competitive inhibitor and an intrinsic fluorescent probe, enabling detailed kinetic and binding studies of ATP-dependent enzymes.^{[7][8]}

This document provides detailed application notes and protocols for utilizing 2'-amino-ATP in the study of ATP-dependent enzymes.

Properties of 2'-amino-ATP

2'-amino-ATP (also known as 2,6-Diaminopurine-ribose-5'-Triphosphate or DAP-rTP) possesses unique chemical and spectroscopic properties that make it suitable for various

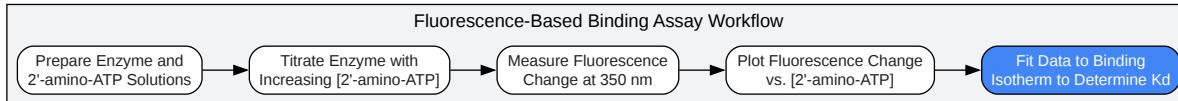
biochemical assays.[\[9\]](#) Its key characteristics are summarized in the table below.

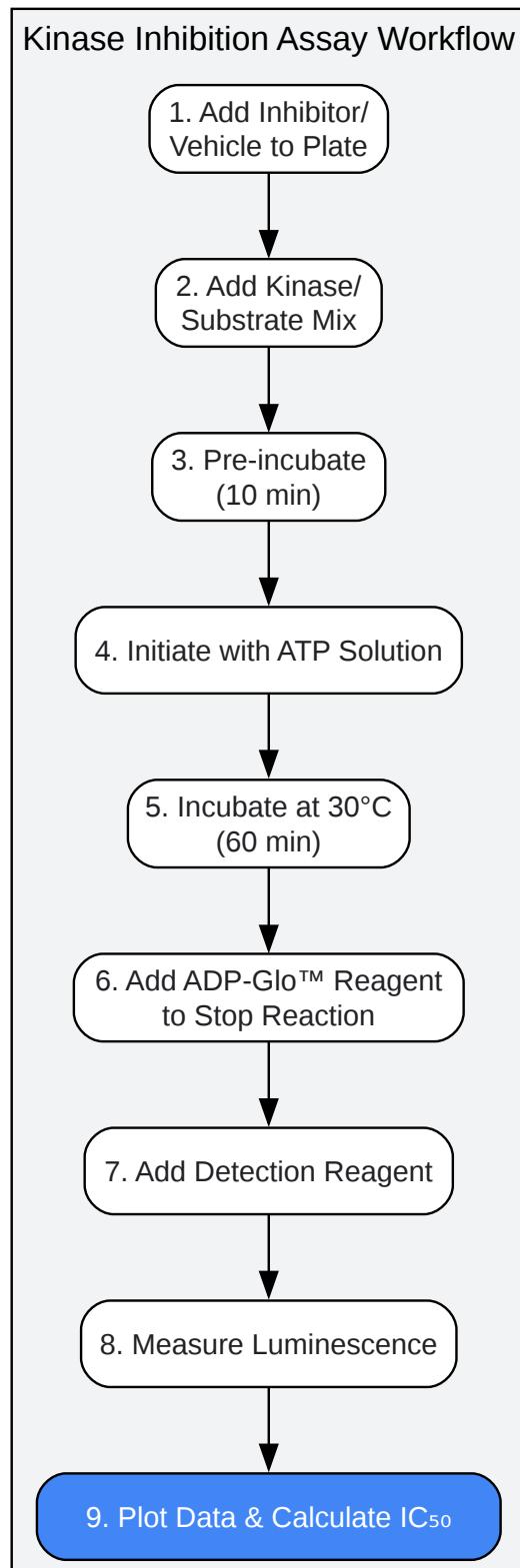

Table 1: Physicochemical and Spectroscopic Properties of 2'-amino-ATP

Property	Value	Reference
Molecular Formula	C₁₀H₁₇N₆O₁₃P₃ (free acid)	[9] [10]
Molecular Weight	522.20 g/mol (free acid)	[9] [10]
Purity (HPLC)	≥ 95%	[9] [10]
Form	Solution in water (100 mM - 110 mM)	[9] [10]
pH	7.5 ± 0.5	[9] [10]
Max. Excitation (λ _{exc})	280 nm	[9] [10]
Max. Emission (λ _{em})	350 nm	[9] [10]
Max. Absorbance (λ _{max})	279 nm	[9] [10]
Molar Extinction Coeff. (ε)	9.89 L mmol ⁻¹ cm ⁻¹ (at 279 nm)	[9] [10]

| Inhibitory Constant (K_i) | 2.3 mM (weak competitive inhibitor) |[\[7\]](#) |

Applications in Enzyme Studies


3.1 Competitive Inhibition and Kinetic Analysis 2'-amino-ATP functions as a weak competitive inhibitor of ATP for some enzymes.[\[7\]](#) This property allows it to be used in kinetic assays to probe the ATP-binding site and determine the inhibitory constants of other compounds. By competing with the natural substrate (ATP), it can help elucidate the mechanism of enzyme inhibition, which is crucial for drug development. For instance, 2'-amino-ATP (at 2 mM) did not substitute for ATP as a substrate for CTP synthase, indicating its role as an inhibitor rather than an alternative substrate in that specific reaction.[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Competitive inhibition of an ATP-dependent enzyme by 2'-amino-ATP.

3.2 Intrinsic Fluorescence Probe for Binding Assays Unlike ATP, 2'-amino-ATP is intrinsically fluorescent, with excitation and emission maxima at 280 nm and 350 nm, respectively.[9][10] This fluorescence is often environmentally sensitive, meaning its intensity or emission wavelength can change upon binding to a protein. This property allows for real-time monitoring of enzyme-nucleotide interactions without the need for extrinsic labels, which can sometimes interfere with binding.[8] It is a valuable tool for equilibrium and stopped-flow kinetic analyses to determine binding affinities (Kd) and association/dissociation rates.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. DNA ligases as therapeutic targets - Tomkinson - Translational Cancer Research [tcr.amegroups.org]
- 4. ATP-dependent restriction enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 9. 2-Amino-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- To cite this document: BenchChem. [Application Notes: 2'-amino-ATP for Studying ATP-Dependent Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1384727#2-amino-atp-for-studying-atp-dependent-enzymes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com